molecular formula C22H22FNO4S B11416556 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11416556
M. Wt: 415.5 g/mol
InChI Key: UKPBHNSYFFRZDC-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide, also known by its chemical formula C22H18FNO4S, is a complex organic compound. Let’s break down its structure:

  • The core consists of a benzofuran ring with a carboxamide group attached at position 2.
  • The benzofuran ring bears two substituents: a 2-fluorobenzyl group and a 3,5-dimethyl group.
  • The tetrahydrothiophene ring (with a carbonyl group) is fused to the benzofuran ring, providing additional complexity.

Preparation Methods

Synthetic Routes::

    Synthesis via Amide Coupling:

Industrial Production::
  • Industrial-scale production typically employs continuous-flow processes or batch reactions.
  • Precursor chemicals are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Reactions::

    Oxidation: The carbonyl group in the tetrahydrothiophene ring can undergo oxidation.

    Reduction: Reduction of the carbonyl group may yield a tetrahydrothiophene diol.

    Substitution: The fluorobenzyl group can participate in substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or Jones reagent.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products::
  • Oxidation: Formation of the corresponding sulfoxide or sulfone.
  • Reduction: Tetrahydrothiophene diol.
  • Substitution: Various derivatives with modified substituents.

Scientific Research Applications

    Medicinal Chemistry: Investigated for potential drug development due to its unique structure.

    Biological Studies: Used as a probe to study specific biological pathways.

    Materials Science: Explored for applications in materials and polymers.

Mechanism of Action

    Target: Likely interacts with specific receptors or enzymes.

    Pathway: Further research needed to elucidate the precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Its combination of benzofuran, tetrahydrothiophene, and fluorobenzyl moieties sets it apart.

    Similar Compounds: Related compounds include benzofuran derivatives, amides, and fluorinated organic molecules.

Properties

Molecular Formula

C22H22FNO4S

Molecular Weight

415.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-3,5-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H22FNO4S/c1-14-7-8-20-18(11-14)15(2)21(28-20)22(25)24(17-9-10-29(26,27)13-17)12-16-5-3-4-6-19(16)23/h3-8,11,17H,9-10,12-13H2,1-2H3

InChI Key

UKPBHNSYFFRZDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC=CC=C3F)C4CCS(=O)(=O)C4

Origin of Product

United States

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